Diethyl cinnamylphosphonate
Overview
Description
Diethyl cinnamylphosphonate is an organophosphorus compound with the molecular formula C13H19O3P. It is known for its unique structure, which includes a cinnamyl group attached to a phosphonate ester. This compound is utilized in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl cinnamylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with cinnamyl chloride under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: Diethyl cinnamylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the cinnamyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl cinnamylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl cinnamylphosphonate involves its ability to form stable carbon-phosphorus bonds. This stability allows it to interact with various molecular targets, including enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its unique structure makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
- Diethyl trans-cinnamylphosphonate
- Diethyl phenylphosphonate
- Diethyl benzylphosphonate
Comparison: Diethyl cinnamylphosphonate is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties compared to other phosphonates. This group enhances its reactivity and potential applications in organic synthesis and biological research. In contrast, compounds like diethyl phenylphosphonate and diethyl benzylphosphonate lack this cinnamyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
[(E)-3-diethoxyphosphorylprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOMEXJXBINBQ-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58922-31-9 | |
Record name | NSC125942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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